Dihydroactinidiolide

Alzheimer's disease Acetylcholinesterase inhibition Neuroprotection

Researchers requiring a validated AChE inhibitor for Alzheimer's studies often face limited availability of high-purity, well-characterized material. Dihydroactinidiolide (CAS 15356-74-8) addresses this gap: • AChE inhibition IC₅₀ = 34.03 nM; DPPH & nitric oxide radical scavenging (IC₅₀ = 50 nM) • Anti-Aβ₂₅-₃₅ aggregation at 270 nM for multi-target neuroprotective studies • Racemic (±)-form or enantiopure (R)- and (S)-forms with certified optical rotation • High OAV 345 supports flavor/fragrance R&D at low inclusion levels • ≥98% HPLC purity; supplied with comprehensive Certificate of Analysis

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 15356-74-8
Cat. No. B099750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroactinidiolide
CAS15356-74-8
Synonyms2-hydroxy-2,6,6-trimethylcyclohexylideneacetic acid gamma-lactone
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1=CC(=O)O2)C)C
InChIInChI=1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3
InChIKeyIMKHDCBNRDRUEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in nonpolar solvents
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroactinidiolide Procurement & Bioactivity Overview


Dihydroactinidiolide (DA, CAS 15356-74-8, C₁₁H₁₆O₂, MW 180.24) is a naturally occurring monoterpenoid lactone derived from carotenoid degradation, ubiquitously present in tea, tobacco, apricots, and various fruits [1]. It belongs to the actinidiolide-type degraded carotenoid family, sharing a bicyclic lactone core with structural analogs including actinidiolide, loliolide, and tetrahydroactinidiolide [2]. DA exhibits a unique combination of potent acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 34.03 nM), high odor impact (OAV 345 in fermented green tea), and documented germination inhibition in wheat [1]. It is commercially available in racemic (±)-form as well as enantiomerically pure (R)- and (S)-forms, each with distinct optical rotation values [3].

Neuroprotection / AChE inhibition assay context
Natural aroma impact & odor activity screening
Plant germination inhibition / allelopathy studies
Chiral reference standard for enantiomer-specific assays

Dihydroactinidiolide vs. Structural Analogs


Although dihydroactinidiolide shares a bicyclic lactone scaffold with actinidiolide, loliolide, and tetrahydroactinidiolide, these analogs exhibit markedly different bioactivity profiles, sensory thresholds, and physicochemical properties [1]. Actinidiolide (C₁₁H₁₄O₂) possesses an additional double bond in the lactone ring, altering its electronic distribution and receptor binding characteristics [2]. Tetrahydroactinidiolide (C₁₁H₁₈O₂), while structurally closer, lacks the conjugated double bond system present in DA, which is critical for its UV absorption (λₘₐₓ 241 nm) and likely contributes to its antioxidant capacity [3]. Furthermore, DA's unique sensory profile—characterized by a musky, coumarin-like aroma with an exceptionally high odor activity value (OAV 345)—cannot be replicated by its analogs, as evidenced by the distinct odor descriptors and thresholds reported for actinidiolide (fruity) and loliolide (woody) [4]. Direct substitution of DA with any of these analogs in applications requiring AChE inhibition, germination control, or specific aroma modulation is therefore expected to result in quantifiable performance deficits.

Conjugated double bond mismatch
Tetrahydroactinidiolide lacks the conjugated system critical for UV absorption and AChE binding; direct substitution may alter bioactivity readouts.
Aroma profile not replicable
Dihydroactinidiolide’s high odor activity value (musky/coumarin-like) cannot be reproduced by actinidiolide (fruity) or loliolide (woody), skewing sensory studies.
Stereochemical identity loss
Racemic mixtures or opposite enantiomers lack the optical rotation fingerprints of defined (R)- or (S)-forms; enantiomer-specific research requires verified chiral material.

Dihydroactinidiolide Key Differentiation Evidence


AChE Inhibition Comparison

Dihydroactinidiolide exhibits acetylcholinesterase (AChE) inhibition with an IC₅₀ of 34.03 nM [1]. This potency is numerically superior to that reported for certain β-carboline and tacrine derivatives under comparable assay conditions [2]. While direct head-to-head data for structural analogs actinidiolide and tetrahydroactinidiolide are not available in the same study, the class-level inference indicates that DA demonstrates meaningful inhibitory capacity relative to known AChE inhibitors.

AChE Inhibition
Class-level inference
IC₅₀ 34.03 nM
Reported AChE inhibition context
Direct analog data not available in same study; class-level comparison
Alzheimer's disease Acetylcholinesterase inhibition Neuroprotection

Germination Inhibition in Wheat

In a direct comparative study on wheat (Triticum aestivum) grain germination, dihydroactinidiolide (1) and tetrahydroactinidiolide (2) both demonstrated germination inhibition, but with differential temporal dynamics [1]. The sensitivity of grains to both compounds declined during after-ripening; however, germination of after-ripened grains was delayed by more than two weeks upon exogenous application of either compound, indicating sustained inhibitory efficacy [1].

Germination Delay
Direct head-to-head
Dihydroactinidiolide>2 weeks delay
Tetrahydroactinidiolide>2 weeks delay
Supports germination inhibition screening
Temporal dynamics may differ with after-ripening state
Plant growth regulation Seed dormancy Allelopathy

Aroma Odor Activity Value

In a fermented green tea system designed for natural chocolate-like flavor production, dihydroactinidiolide exhibited an odor activity value (OAV) of 345, which is substantially higher than those of isovaleraldehyde (OAV 79) and coumarin (OAV 24) [1]. This OAV, calculated as the ratio of concentration to odor threshold, quantifies the compound's contribution to the overall aroma profile, establishing DA as the primary driver of the woody, musk-like character.

Odor Activity Value
Direct head-to-head
DihydroactinidiolideOAV 345
IsovaleraldehydeOAV 79
CoumarinOAV 24
High-impact aroma contributor context
Semi-quantitative GC-MS-O in fermented green tea
Flavor chemistry Natural aroma Fermentation

Thermal Stability Profile

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal that dihydroactinidiolide exhibits an initial decomposition temperature of approximately 150–200 °C [1]. At elevated temperatures, thermal degradation accelerates: continuous heating at 120 °C for 1 hour results in a purity decrease of over 20% [1]. In contrast, at room temperature (∼25 °C) or under mild heating (<60 °C), the compound remains structurally intact with negligible decomposition [1].

Thermal Stability
Data to verify
Decomp. onset ~150–200°C; >20% purity loss at 120°C (1 h); stable below 60°C
Processing & storage temperature context
Supplier data; independent verification recommended
Stability Formulation Processing

Enantiomeric Purity

Dihydroactinidiolide is commercially available in both racemic (±)-form and enantiomerically pure (R)- and (S)-forms. The (R)-enantiomer (CAS 17092-92-1) exhibits an optical rotation of [α]D²⁴ -121.0° (c = 1.05, CHCl₃) with a melting point of 70–71 °C, while the (S)-enantiomer (CAS 81800-41-1) displays [α]D²³ +120.9° (c = 1.00, CHCl₃) with a melting point of 67–68 °C [1]. These distinct physicochemical signatures enable unambiguous identity verification and chiral purity assessment.

Enantiomeric Identity
Supporting evidence
(R)-form: [α]D²⁴ −121.0° (mp 70–71°C) (S)-form: [α]D²³ +120.9° (mp 67–68°C)
Chiral reference standard verification
Racemate shows net rotation ≈0°
Chiral resolution Stereochemistry Quality control

pH-Dependent Hydrolytic Stability

Dihydroactinidiolide exhibits optimal stability in neutral to mildly acidic environments (pH 4–7), with less than 5% degradation after one week at room temperature in pH 7 buffer [1]. In strongly acidic conditions (pH < 3), acid-catalyzed hydrolysis opens the lactone ring to form the corresponding hydroxy acid. In strongly basic conditions (pH > 9), degradation accelerates markedly, reaching approximately 50% within 24 hours at pH 10 [1].

pH-Dependent Stability
Data to verify
Stable pH 4–7 (
Aqueous formulation pH context
Lactone ring hydrolysis risk outside neutral range
Hydrolytic stability Formulation Storage

Dihydroactinidiolide High-Impact Applications


Alzheimer's Drug Discovery

For research teams exploring multi-target ligands for Alzheimer's disease, dihydroactinidiolide offers a compelling lead scaffold with experimentally confirmed AChE inhibition (IC₅₀ = 34.03 nM) [1]. Its additional activities—DPPH and nitric oxide radical scavenging (IC₅₀ = 50 nM) and Aβ₂₅–₃₅ anti-aggregation (effective at 270 nM)—provide a multi-pronged neuroprotective profile absent in many simpler structural analogs [1]. Procurement of high-purity DA enables structure-activity relationship studies and in vivo validation without the confounding effects of racemic mixtures.

Natural Flavor Woody/Musk Note

Flavorists developing natural chocolate, tea, or tobacco flavor formulations can leverage dihydroactinidiolide's exceptional odor activity value (OAV 345) to achieve potent woody, musk-like character at low inclusion levels [2]. Compared to alternative aroma compounds such as isovaleraldehyde (OAV 79) or coumarin (OAV 24), DA provides a >4× higher impact per unit concentration, reducing raw material costs and minimizing off-flavor risks [2]. Its natural occurrence status further supports clean-label product development.

Seed Dormancy Germination Inhibitor

Plant physiologists investigating pre-harvest sprouting or seed dormancy mechanisms can utilize dihydroactinidiolide as a natural germination inhibitor with a validated >2-week delay window in wheat grains [3]. Its activity parallels that of tetrahydroactinidiolide but with the advantage of being a naturally abundant constituent of wheat husks, making it a biologically relevant tool compound [3]. Procurement of defined enantiomers allows for stereospecific investigations into receptor interactions governing germination inhibition.

Chiral Chromatography Standards

Analytical chemists developing chiral separation methods for lactone natural products can employ (R)- and (S)-dihydroactinidiolide as reference standards with well-characterized optical rotations ([α]D²⁴ -121.0° and [α]D²³ +120.9°, respectively) [4]. These enantiomerically pure forms, available as distinct CAS registry numbers (17092-92-1 and 81800-41-1), provide reliable calibration points for polarimetric detectors or chiral stationary phase method validation [4].

Application
Selection Property
Validation Focus
Neuroprotection pathway studies
AChE inhibition assay context
Multi-target endpoint profiling (Aβ, radical scavenging)
Natural aroma modulation research
Odor activity impact quantification
Sensory threshold & GC-MS-O verification
Seed dormancy / allelopathy studies
Germination inhibition profile
Temporal response in target species
Chiral separation method development
Enantiomeric purity documentation
Optical rotation & melting point verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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